molecular formula C15H11NO3 B3059787 3-(4-Cyanophenyl)-5-methoxybenzoic acid CAS No. 1261920-72-2

3-(4-Cyanophenyl)-5-methoxybenzoic acid

Cat. No.: B3059787
CAS No.: 1261920-72-2
M. Wt: 253.25
InChI Key: OYUAQCQKKWSPFH-UHFFFAOYSA-N
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Description

3-(4-Cyanophenyl)-5-methoxybenzoic acid (CAS: 1261920-72-2) is a benzoic acid derivative featuring a methoxy group at position 5 and a 4-cyanophenyl substituent at position 2. Its molecular weight is 253.257 g/mol, and it is typically reported with a purity of ≥95% . The compound has been utilized in pharmaceutical and chemical research as a synthetic intermediate, though commercial availability has been discontinued in recent years .

Properties

IUPAC Name

3-(4-cyanophenyl)-5-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3/c1-19-14-7-12(6-13(8-14)15(17)18)11-4-2-10(9-16)3-5-11/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYUAQCQKKWSPFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40688821
Record name 4'-Cyano-5-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40688821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261920-72-2
Record name 4'-Cyano-5-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40688821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Cyanophenyl)-5-methoxybenzoic acid typically involves multi-step organic reactions. One common method includes the nitration of benzaldehyde followed by reduction and subsequent functional group transformations. The reaction conditions often involve the use of concentrated sulfuric acid and fuming nitric acid for nitration, followed by reduction using hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Cyanophenyl)-5-methoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium on carbon is a typical reducing agent.

    Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted benzoic acids, amines, and quinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(4-Cyanophenyl)-5-methoxybenzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism by which 3-(4-Cyanophenyl)-5-methoxybenzoic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Carboxyphenyl Analogs

  • 3-(4-Carboxyphenyl)-5-methoxybenzoic acid (YB-0459, CAS: 1261931-39-8): Replaces the cyano group with a carboxylic acid (-COOH) at the para position of the phenyl ring. This substitution increases polarity and hydrogen-bonding capacity, enhancing aqueous solubility but reducing lipophilicity (logP) compared to the cyano analog .
  • 3-(3-Carboxyphenyl)-5-methoxybenzoic acid (YB-0428, CAS: 1261905-12-7) : Positions the carboxylic acid at the meta position, altering electronic effects and steric hindrance. This compound exhibits stronger acidity (pKa ~2.5–3.0) due to the electron-withdrawing -COOH group .

Halogenated Derivatives

  • 3-(3-Fluoro-4-hydroxyphenyl)-5-methoxybenzoic acid (CAS: 1261927-20-1): Incorporates a fluorine atom and hydroxyl group, improving metabolic stability and bioavailability compared to the cyano variant. Fluorine’s electronegativity enhances binding affinity in enzyme-targeted applications .
  • 3-(4-Chlorophenyl)propanoic acid (CAS: N/A): Features a chlorine atom and a propanoic acid chain. The chlorine substituent increases lipophilicity, while the longer acid chain may reduce membrane permeability .

Sulfonyl and Sulfonamide Derivatives

  • 2-Methoxy-5-(methylsulfonyl)benzoic acid (CAS: 50390-76-6): Replaces the cyano group with a methylsulfonyl (-SO₂CH₃) group, a stronger electron-withdrawing moiety. This increases acidity (pKa ~1.5) and reactivity in nucleophilic substitution reactions .
Physicochemical Properties
Compound Name CAS Number Molecular Weight (g/mol) Key Substituents logP (Predicted) Solubility (mg/mL)
3-(4-Cyanophenyl)-5-methoxybenzoic acid 1261920-72-2 253.26 -CN, -OCH₃ 2.1 0.15 (DMSO)
YB-0459 1261931-39-8 287.26 -COOH, -OCH₃ 1.3 1.2 (Water)
3-(3-Fluoro-4-hydroxyphenyl)-5-methoxybenzoic acid 1261927-20-1 276.24 -F, -OH, -OCH₃ 1.8 0.8 (Ethanol)
2-Methoxy-5-(methylsulfonyl)benzoic acid 50390-76-6 244.27 -SO₂CH₃, -OCH₃ 0.9 3.5 (Water)

Key Observations :

  • The cyano group in this compound confers moderate lipophilicity (logP ~2.1), making it more membrane-permeable than carboxyphenyl analogs but less soluble in aqueous media .
  • Fluorinated derivatives exhibit improved solubility due to hydrogen-bonding capabilities of -F and -OH groups .

Biological Activity

3-(4-Cyanophenyl)-5-methoxybenzoic acid is a benzoic acid derivative that has garnered attention due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, highlighting its implications in medicinal chemistry.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16_{16}H13_{13}N1_{1}O3_{3}
  • Molecular Weight : 273.28 g/mol

The biological activity of this compound is attributed to its structural features, particularly the presence of the cyanophenyl and methoxy groups. These functional groups may influence its interaction with various biological targets, including enzymes and receptors.

Antimicrobial Activity

Research indicates that benzoic acid derivatives exhibit antimicrobial properties. A study demonstrated that certain derivatives enhance the activity of proteolytic systems in human cells, suggesting potential applications in combating infections .

Antioxidant Properties

Compounds similar to this compound have shown significant antioxidant activity. This property is crucial for protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .

Cytotoxic Effects

In vitro studies have assessed the cytotoxicity of this compound against various cancer cell lines. Preliminary results indicate that it may induce apoptosis in certain cancer cells, although further research is needed to elucidate the underlying mechanisms .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEnhanced proteolytic activity
AntioxidantSignificant reduction in oxidative stress
CytotoxicityInduction of apoptosis in cancer cells

Case Study: Antimicrobial Efficacy

A specific study explored the antimicrobial efficacy of benzoic acid derivatives, including this compound. The findings suggested that these compounds activate both the ubiquitin-proteasome and autophagy-lysosome pathways, enhancing cellular defense mechanisms against pathogens .

Case Study: Cytotoxicity Assessment

Another investigation focused on the cytotoxic effects of this compound on Hep-G2 (liver cancer) and A2058 (melanoma) cell lines. The results indicated a notable decrease in cell viability at higher concentrations, supporting its potential as an anticancer agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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